molecular formula C21H25BO4 B8130875 3'-Methyl-4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester

3'-Methyl-4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester

Cat. No.: B8130875
M. Wt: 352.2 g/mol
InChI Key: PCPUXPYXSCLGBT-UHFFFAOYSA-N
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Description

3’-Methyl-4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a biphenyl core substituted with a methyl group and a boronic ester moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methyl-4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester typically involves the reaction of 3’-methyl-4’-bromobiphenyl-4-carboxylic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst.

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Organoboron Compounds: Resulting from hydroboration reactions.

    Phenols: Produced via oxidation of the boronic ester.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3’-Methyl-4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester reacts with aryl halides in the presence of a palladium catalyst, forming a palladium complex. This complex undergoes transmetalation and reductive elimination steps, leading to the formation of the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Methyl-4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.

Biological Activity

The compound 3'-Methyl-4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-4-carboxylic acid methyl ester (CAS No. 1381957-27-2) is a derivative of biphenyl and a boron-containing compound. Its unique structure suggests potential applications in medicinal chemistry and materials science. This article reviews its biological activity based on available research findings.

  • Molecular Formula : C20H23BO4
  • Molecular Weight : 338.21 g/mol
  • Appearance : White to almost white powder or crystalline solid
  • Melting Point : 80.0 to 84.0 °C

Biological Activity Overview

Research indicates that compounds containing boron moieties exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The specific biological activities of the compound are summarized below.

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. Research on related compounds indicates that modifications to the phenyl ring can significantly influence cytotoxic effects against various cell lines . The presence of the dioxaborolane group may also play a role in modulating these effects.

Structure-Activity Relationship (SAR)

The biological activity of boron-containing compounds often depends on their structural features. In the case of this compound:

  • Boron Atom : The dioxaborolane structure is known for its ability to interact with biological targets through reversible covalent bonding.
  • Aromatic Rings : The biphenyl structure can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating diethyl benzylphosphonates found that introducing a boronic acid moiety significantly enhanced antimicrobial activity against E. coli strains . This supports the hypothesis that similar modifications in our compound could yield beneficial effects.
  • Cytotoxic Studies : Research indicated that phenyl derivatives with specific substituents exhibit varying levels of cytotoxicity against cancer cell lines . This underscores the importance of further investigating the cytotoxic potential of our compound through in vitro assays.
  • Inflammatory Response Modulation : Compounds with similar structural motifs have been studied for their ability to modulate inflammatory pathways, particularly through interactions with receptors involved in immune responses . The potential for this compound to influence such pathways warrants further investigation.

Data Tables

PropertyValue
Molecular FormulaC20H23BO4
Molecular Weight338.21 g/mol
Melting Point80.0 - 84.0 °C
Purity>98% (GC)
Biological ActivityObserved Effects
AntimicrobialEnhanced activity noted
CytotoxicityVaries with substituents
Inflammatory modulationPotential interaction

Properties

IUPAC Name

methyl 4-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BO4/c1-14-13-17(15-7-9-16(10-8-15)19(23)24-6)11-12-18(14)22-25-20(2,3)21(4,5)26-22/h7-13H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPUXPYXSCLGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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